molecular formula C22H22N6O3 B13374939 Methyl 1-benzyl-6'-oxo-5',6'-dihydrospiro(piperidine-4,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-9'-carboxylate

Methyl 1-benzyl-6'-oxo-5',6'-dihydrospiro(piperidine-4,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-9'-carboxylate

Cat. No.: B13374939
M. Wt: 418.4 g/mol
InChI Key: RLLDONAROVQCRE-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-6’-oxo-5’,6’-dihydrospiro(piperidine-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-9’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-benzyl-6’-oxo-5’,6’-dihydrospiro(piperidine-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-9’-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Spiro Compound Formation: The spiro linkage is introduced by reacting the piperidine derivative with a diazepine precursor under controlled conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-6’-oxo-5’,6’-dihydrospiro(piperidine-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-9’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 1-benzyl-6’-oxo-5’,6’-dihydrospiro(piperidine-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-9’-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate
  • Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride

Uniqueness

Methyl 1-benzyl-6’-oxo-5’,6’-dihydrospiro(piperidine-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-9’-carboxylate is unique due to its spiro structure, which imparts distinct chemical and biological properties. This sets it apart from other similar compounds that may lack the spiro linkage or have different substituents.

Biological Activity

Methyl 1-benzyl-6'-oxo-5',6'-dihydrospiro(piperidine-4,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-9'-carboxylate is a complex compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a piperidine ring fused with a benzodiazepine scaffold and a tetraazolo unit, which may contribute to its bioactivity. The presence of multiple nitrogen atoms in the structure is significant as they can influence interactions with biological targets.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit anticancer activity. For instance, derivatives of benzodiazepines have been studied for their ability to induce apoptosis in cancer cells by modulating various signaling pathways. Studies have shown that certain benzodiazepine derivatives can activate pro-apoptotic proteins while inhibiting anti-apoptotic proteins, leading to increased cancer cell death .

Neuropharmacological Effects

The piperidine component is known for its role in neuropharmacology. Compounds containing piperidine rings often exhibit activity as CNS depressants or anxiolytics. The specific compound under discussion may interact with neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA), which is critical for anxiety modulation and sedation .

The mechanisms through which this compound exerts its effects may involve:

  • Inhibition of key enzymes : Similar compounds have been shown to inhibit histone methyltransferases such as G9a, suggesting potential applications in epigenetic regulation .
  • Targeting kinase pathways : Preliminary studies on related compounds indicate selective inhibition of kinases involved in cancer progression and survival .

Study 1: Antitumor Activity

A study evaluated the anticancer activity of a series of benzodiazepine derivatives against various cancer cell lines. The results indicated that modifications to the benzodiazepine structure could significantly enhance potency against specific tumor types, with some derivatives demonstrating IC50 values below 10 μM .

Study 2: Neuropharmacological Evaluation

In another investigation focused on neuropharmacological effects, a related compound was tested for anxiolytic properties in animal models. The results suggested significant anxiolytic effects at doses that did not induce sedation or impair motor function, highlighting the therapeutic potential of such compounds in treating anxiety disorders .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismIC50 (μM)Reference
Compound AAnticancerG9a Inhibition0.23
Compound BAnxiolyticGABA Receptor ModulationN/A
Compound CApoptosis InductionPro-apoptotic Protein Activation<10

Properties

Molecular Formula

C22H22N6O3

Molecular Weight

418.4 g/mol

IUPAC Name

methyl 1'-benzyl-6-oxospiro[5H-tetrazolo[1,5-a][1,4]benzodiazepine-4,4'-piperidine]-9-carboxylate

InChI

InChI=1S/C22H22N6O3/c1-31-20(30)16-7-8-17-18(13-16)28-21(24-25-26-28)22(23-19(17)29)9-11-27(12-10-22)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3,(H,23,29)

InChI Key

RLLDONAROVQCRE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)NC3(CCN(CC3)CC4=CC=CC=C4)C5=NN=NN25

Origin of Product

United States

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